molecular formula C9H10Br2O B6180225 1,3-dibromo-5-(2-methoxyethyl)benzene CAS No. 1180016-63-0

1,3-dibromo-5-(2-methoxyethyl)benzene

Cat. No.: B6180225
CAS No.: 1180016-63-0
M. Wt: 294
InChI Key:
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Description

1,3-dibromo-5-(2-methoxyethyl)benzene is an organic compound with the molecular formula C9H10Br2O and a molecular weight of 293.98 g/mol . This compound is characterized by the presence of two bromine atoms and a methoxyethyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dibromo-5-(2-methoxyethyl)benzene can be synthesized through several methodsThe reaction typically requires the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

1,3-dibromo-5-(2-methoxyethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-dibromo-5-(2-methoxyethyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(2-methoxyethyl)benzene in chemical reactions involves the activation of the bromine atoms and the methoxyethyl group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the methoxyethyl group can undergo nucleophilic substitution or oxidation reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dibromo-5-(2-methoxyethyl)benzene is unique due to the presence of the methoxyethyl group, which provides additional reactivity and versatility in chemical synthesis. This compound can undergo a wider range of reactions compared to its analogs, making it valuable in the development of new materials and pharmaceuticals .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dibromo-5-(2-methoxyethyl)benzene involves the bromination of 1,3-dimethoxy-5-(2-methoxyethyl)benzene followed by deprotection of the methoxy groups.", "Starting Materials": [ "1,3-dimethoxy-5-(2-methoxyethyl)benzene", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of 1,3-dimethoxy-5-(2-methoxyethyl)benzene using bromine and acetic acid as a solvent to yield 1,3-dibromo-5-(2-methoxyethyl)benzene.", "Step 2: Deprotection of the methoxy groups using hydrogen peroxide and sodium hydroxide to yield 1,3-dibromo-5-(2-hydroxyethyl)benzene.", "Step 3: Methylation of 1,3-dibromo-5-(2-hydroxyethyl)benzene using methanol and sulfuric acid to yield 1,3-dibromo-5-(2-methoxyethyl)benzene." ] }

CAS No.

1180016-63-0

Molecular Formula

C9H10Br2O

Molecular Weight

294

Purity

95

Origin of Product

United States

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